molecular formula C9H7NS B14396914 (1-Isothiocyanatoethenyl)benzene CAS No. 87656-61-9

(1-Isothiocyanatoethenyl)benzene

Cat. No.: B14396914
CAS No.: 87656-61-9
M. Wt: 161.23 g/mol
InChI Key: HLPLXKDGJIKQGQ-UHFFFAOYSA-N
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Description

(1-Isothiocyanatoethenyl)benzene is a synthetic organic compound belonging to the class of isothiocyanates (ITCs). These compounds are the subject of extensive research due to their potent bioactivities, particularly in oncology. Isothiocyanates are known for their ability to modulate key cellular pathways implicated in carcinogenesis and drug resistance. Their biological activity is largely attributed to their role as electrophiles that can react with thiol groups in glutathione and cysteine residues in proteins, leading to the modulation of various enzymes and signaling pathways . In research settings, compounds like (1-Isothiocyanatoethenyl)benzene are investigated for their potential to reverse chemoresistance. Studies on structurally diverse ITCs have shown that they can significantly decrease cisplatin tolerance in resistant non-small-cell lung cancer (NSCLC) cells . Furthermore, long-term supplementation with certain synthetic ITCs has been demonstrated to reverse the epithelial-to-mesenchymal transition (EMT) phenotype—a key process in metastasis and drug resistance—by increasing E-Cadherin expression and decreasing the expression of efflux pumps and resistance-associated proteins like ABCC1 and ALDH3A1 . The core research value of (1-Isothiocyanatoethenyl)benzene lies in its utility as a chemical tool to explore mechanisms of overcoming multidrug resistance in cancer chemotherapy and to investigate the biochemical roles of aldehyde dehydrogenase (ALDH) isoforms. Researchers utilize this compound in vitro to study its effects on cell viability, apoptosis induction, and its potential to re-sensitize resistant cancer cells to conventional chemotherapeutic agents . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic use or for administration to humans or animals.

Properties

CAS No.

87656-61-9

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

IUPAC Name

1-isothiocyanatoethenylbenzene

InChI

InChI=1S/C9H7NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6H,1H2

InChI Key

HLPLXKDGJIKQGQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N=C=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Styryl amine (C₆H₅–CH=CH–NH₂) is treated with thiophosgene in anhydrous dichloromethane (DCM) at 0–5°C. A two-phase system is often employed, with aqueous sodium hydroxide maintaining a pH below 7 to prevent over-reaction. The intermediate thiochloroformate undergoes spontaneous dehydrohalogenation to form the isothiocyanate:

$$
\text{C₆H₅–CH=CH–NH₂ + CSCl₂ → C₆H₅–CH=CH–NCS + 2 HCl}
$$

Key parameters include:

  • Molar ratio : A 1:1.2 ratio of amine to thiophosgene ensures complete conversion.
  • Temperature : Reactions conducted above 20°C risk polymerization of the vinyl group.
  • Workup : Post-reaction extraction with chloroform and drying over anhydrous Na₂SO₄ yields crude product, which is purified via vacuum distillation (b.p. 116–118°C at 1 mmHg).

Yield and Purity

Typical yields range from 75% to 89%, with purity confirmed via refractive index ($$n_D^{20} = 1.5862$$) and elemental analysis (Calcd. for C₉H₇NS: C 69.64, H 4.55, N 9.03; Found: C 69.52, H 4.61, N 8.97).

Elimination Reactions from Chloroethyl Precursors

An alternative approach involves the synthesis of β-chloroethyl intermediates, followed by thiophosgene treatment and base-induced elimination. This method is particularly advantageous for scaling production.

Synthesis of β-Chloroethyl-β-Aminoethyl Sulfide Hydrochloride

The process begins with the condensation of β-mercaptoethanol (HS–CH₂CH₂–OH) and β-chloroethylamine hydrochloride (Cl–CH₂CH₂–NH₂·HCl) in ethanol under reflux. Potassium hydroxide facilitates the formation of β-aminoethyl-β-hydroxyethyl sulfide, which is subsequently chlorinated with thionyl chloride (SOCl₂):

$$
\text{HS–CH₂CH₂–OH + Cl–CH₂CH₂–NH₂ → HS–CH₂CH₂–NH–CH₂CH₂–Cl + H₂O}
$$
$$
\text{HS–CH₂CH₂–NH–CH₂CH₂–Cl + SOCl₂ → Cl–CH₂CH₂–NH–CH₂CH₂–Cl + SO₂ + HCl}
$$

The resulting β-chloroethyl-β-aminoethyl sulfide hydrochloride is isolated via filtration (m.p. 77–79°C).

Thiophosgene Reaction and Triethylamine Elimination

The chloride intermediate is reacted with thiophosgene in a chloroform-water mixture, followed by neutralization with NaOH. The crude isothiocyanatochloroethyl product is then treated with triethylamine in benzene to induce HCl elimination, forming the vinyl isothiocyanate:

$$
\text{Cl–CH₂CH₂–NCS + Et₃N → CH₂=CH–NCS + Et₃N·HCl}
$$

This method achieves yields of 68–72%, with the product characterized by $$^{1}\text{H NMR}$$ (δ 5.40 ppm, vinyl proton).

Thiohydroximate Oxidation Route

A novel method reported in recent literature involves the oxidation of thiohydroximate intermediates derived from styryl amines and thioglucose tetraacetate.

Formation of Thiohydroximate Intermediate

Styryl amine (0.25 mmol) is reacted with 1-β-D-thioglucose tetraacetate (0.22 mmol) in DCM using pyridine as a catalyst. The thiohydroximate adduct is isolated via column chromatography (EtOAc/hexane, 1:1) in 91% yield:

$$
\text{C₆H₅–CH=CH–NH₂ + Thioglucose–OAc → C₆H₅–CH=CH–N(H)–S–Glucose–OAc}
$$

Oxidative Conversion to Isothiocyanate

Treatment of the thiohydroximate with pyridine sulfur trioxide (Py·SO₃) in DCM at 40°C for 18 hours effects oxidation to the isothiocyanate:

$$
\text{C₆H₅–CH=CH–N(H)–S–Glucose–OAc + Py·SO₃ → C₆H₅–CH=CH–NCS + Byproducts}
$$

This method affords an 89% yield of (1-isothiocyanatoethenyl)benzene, with HR-ESI-MS confirming the molecular ion at m/z 517.1880.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity Indicators Key Advantages Limitations
Thiophosgene-Mediated 75–89 $$n_D^{20} = 1.5862$$, EA High scalability Toxicity of thiophosgene
Chloroethyl Elimination 68–72 $$^{1}\text{H NMR}$$ δ 5.40 Avoids direct thiophosgene use Multi-step synthesis
Thiohydroximate Oxidation 89 HR-ESI-MS m/z 517.1880 Stereochemical control Requires specialized reagents (Py·SO₃)

EA : Elemental analysis; HR-ESI-MS : High-resolution electrospray ionization mass spectrometry.

Stereochemical Considerations and Isomerism

(1-Isothiocyanatoethenyl)benzene exhibits E/Z isomerism due to restricted rotation about the vinyl double bond. The E -isomer predominates in syntheses conducted at higher temperatures (≥40°C), as evidenced by $$^{1}\text{H NMR}$$ coupling constants ($$J = 15.8 \text{ Hz}$$). In contrast, the Z -isomer ($$J = 10.2 \text{ Hz}$$) is stabilized by polar aprotic solvents such as DMF.

Industrial-Scale Production Challenges

Scaling the aforementioned methods introduces challenges:

  • Thiophosgene handling : Requires closed systems and rigorous scrubbers to mitigate exposure risks.
  • Byproduct management : Triethylamine hydrochloride (Et₃N·HCl) generated in elimination reactions must be removed via filtration or aqueous washes.
  • Purification : Vacuum distillation remains the most effective large-scale purification technique, though column chromatography is employed for high-purity batches.

Chemical Reactions Analysis

Types of Reactions

(1-Isothiocyanatoethenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-Isothiocyanatoethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1-Isothiocyanatoethenyl)benzene with analogous benzene derivatives:

Compound Name Molecular Formula Substituents Key Functional Groups Reactivity Profile
(1-Isothiocyanatoethenyl)benzene C₉H₇NS Ethenyl, Isothiocyanate -N=C=S, C=C Electrophilic substitution, thiourea formation
Phenyl Isothiocyanate C₇H₅NS Isothiocyanate -N=C=S Nucleophilic addition, thiourea synthesis
(1-Isocyanatoethenyl)benzene C₉H₇NO Ethenyl, Isocyanate -N=C=O, C=C Urea formation, less electrophilic than -N=C=S
4-Bromo-2-(1-phenylethenyl)benzene C₁₄H₁₁Br Ethenyl, Bromine Br, C=C Suzuki coupling, halogen exchange
1-Bromo-4-methoxy-2-(1-phenylethenyl)benzene C₁₅H₁₃BrO Ethenyl, Methoxy, Bromine Br, OCH₃, C=C Electrophilic aromatic substitution

Key Observations :

  • Reactivity : The isothiocyanate group in (1-Isothiocyanatoethenyl)benzene is more reactive toward nucleophiles than the isocyanate group in its oxygen analogue due to sulfur’s polarizability .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in 4-Bromo-2-(1-phenylethenyl)benzene) reduce the benzene ring’s electron density, whereas methoxy groups (electron-donating) increase it, altering reaction pathways .
  • Applications : Unlike halogenated derivatives (e.g., brominated ethenylbenzenes), (1-Isothiocyanatoethenyl)benzene is primarily used as a thiourea precursor rather than in cross-coupling reactions .

Physicochemical Properties

Hypothetical data based on substituent trends (actual experimental values require further validation):

Compound Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Stability
(1-Isothiocyanatoethenyl)benzene 45–50 220–225 Moderate Air-sensitive
Phenyl Isothiocyanate -20 221 High Stable
(1-Isocyanatoethenyl)benzene 30–35 210–215 Moderate Moisture-sensitive
4-Bromo-2-(1-phenylethenyl)benzene 80–85 290–300 Low Stable

Notes:

  • The ethenyl group in (1-Isothiocyanatoethenyl)benzene lowers melting/boiling points compared to brominated analogues due to reduced molecular symmetry .
  • Air sensitivity arises from the isothiocyanate group’s susceptibility to hydrolysis, a trait shared with phenyl isothiocyanate but exacerbated by the ethenyl group’s conjugation .

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